Sub-Nanomolar Potency
GX-674 exhibits sub-nanomolar inhibitory potency against human Nav1.7 under voltage-clamp conditions that mimic the channel's inactivated state. In a direct head-to-head comparison within the same experimental framework, GX-674 (IC50 = 0.1 nM at -40 mV) is 280-fold more potent than the structurally related aryl sulfonamide PF-04856264 (IC50 = 28 nM) [1]. This potency advantage is also evident when compared to GX-936, which demonstrates an IC50 of 40 nM in a VSD4-binding functional assay .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.1 nM at -40 mV holding potential |
| Comparator Or Baseline | PF-04856264: 28 nM at -40 mV; GX-936: 40 nM in VSD4 functional assay |
| Quantified Difference | 280-fold more potent than PF-04856264; 400-fold more potent than GX-936 |
| Conditions | Whole-cell patch-clamp electrophysiology on human Nav1.7 expressed in HEK293 cells; standard voltage protocol with 20-ms hyperpolarizing pulse to -150 mV followed by 10-ms test pulse to 0 mV at 1 Hz frequency [1] |
Why This Matters
Higher potency at depolarized potentials translates to potentially lower required concentrations in cellular and tissue assays, reducing off-target effects and improving the signal-to-noise ratio in experimental systems.
- [1] Ahuja S, Mukund S, Deng L, et al. Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science. 2015;350(6267):aac5464. View Source
